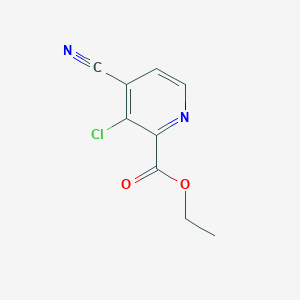

Ethyl 3-chloro-4-cyanopyridine-2-carboxylate

Description

Ethyl 3-chloro-4-cyanopyridine-2-carboxylate is a pyridine derivative characterized by a chlorine atom at position 3, a cyano group (-CN) at position 4, and an ethyl ester moiety at position 2 of the pyridine ring. Its molecular formula is C₉H₇ClN₂O₂, with a molecular weight of 210.45 g/mol. The compound’s structure combines electron-withdrawing groups (Cl and CN) that influence its reactivity, making it a versatile intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

ethyl 3-chloro-4-cyanopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-2-14-9(13)8-7(10)6(5-11)3-4-12-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQROQWMDTBVLPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Starting Material: 1,3-butadiene derivatives with appropriate substituents.

- Reaction Conditions: Cyclization occurs under low temperatures (around 0–10°C) with hydrogen chloride gas, requiring approximately 40 hours to complete.

- Outcome: The ester of 2-chloropyridine-3-carboxylic acid is obtained, which can be further functionalized to introduce the nitrile group at position 4.

Data:

| Parameter | Conditions | Notes |

|---|---|---|

| Temperature | 0–10°C | To control regioselectivity and minimize side reactions |

| Reaction Time | ~40 hours | Extended to ensure complete cyclization |

| Reagents | Hydrogen chloride, suitable solvents (e.g., dichloromethane) | For cyclization |

This method is advantageous for producing chlorinated pyridine esters directly from simple precursors but requires careful temperature control.

Esterification and Functional Group Transformations

Following nitrile formation, esterification of the carboxylic acid group is achieved through standard Fischer esterification or via direct esterification using ethyl alcohol under acidic conditions.

Procedure:

- Reagents: Ethanol and catalytic sulfuric acid.

- Conditions: Reflux at 60–80°C for several hours.

- Outcome: Ethyl ester of the pyridine derivative, yielding Ethyl 3-chloro-4-cyanopyridine-2-carboxylate.

Data:

| Parameter | Conditions | Notes |

|---|---|---|

| Catalyst | Sulfuric acid | Protonates the carboxylate for esterification |

| Temperature | 60–80°C | Reflux conditions |

| Reaction Time | 4–6 hours | Sufficient for complete esterification |

This step is straightforward, producing the final ester compound suitable for further applications.

Alternative Route via Multi-step Synthesis

An alternative approach involves initial synthesis of 3-chloro-5-cyanopyridine-2-carboxylic acid, followed by esterification:

Reaction Conditions:

- Chlorination at 80–120°C.

- Cyanation at similar elevated temperatures.

- Esterification under reflux with ethanol and acid catalyst.

Summary Table of Preparation Methods

| Method | Key Reagents | Main Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of butadiene derivatives | Hydrogen chloride, butadiene derivatives | Low temperature (~0°C), long reaction time (~40 hours) | Direct route from simple precursors | Extended reaction time, temperature-sensitive |

| Cyanation of chloropyridines | Copper(I) cyanide, chloropyridine derivatives | 80–120°C in DMF/DMSO | High yield, regioselectivity | Toxic cyanide reagents, elevated temperature |

| Esterification | Ethanol, sulfuric acid | Reflux at 60–80°C | Straightforward final step | Requires prior nitrile synthesis |

| Multi-step pyridine functionalization | Chlorination, cyanation, esterification | 80–120°C | Flexible, adaptable | Multiple steps, purification challenges |

Notes and Research Findings

- The process involving cyclization of butadiene derivatives is detailed in patent EP0372654A2, emphasizing reaction control at low temperatures and extended duration for optimal yields.

- Cyanation methods utilizing copper cyanide are well-documented for their efficiency in introducing nitrile groups onto chlorinated pyridines.

- Esterification is a standard procedure, often optimized to maximize yield and purity, with the final product characterized by NMR and IR spectroscopy confirming the presence of key functional groups.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic displacement under various conditions, enabling the synthesis of diverse derivatives.

Key Reagents and Conditions

-

Mechanistic Insight : Substitution proceeds via an addition-elimination pathway due to electron-withdrawing effects of the cyano and ester groups, which activate the chloro group toward nucleophilic attack .

Reduction Reactions

The cyano group at position 4 can be selectively reduced to an amine or other functional groups.

Experimental Data

| Reducing Agent | Solvent | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| LiAlH₄ | Dry ether | 0–5°C | Ethyl 3-chloro-4-aminopyridine-2-carboxylate | 65 | |

| H₂ (Pd/C) | Ethanol | RT, 24 h | Ethyl 3-chloro-4-(aminomethyl)pyridine-2-carboxylate | 58 |

-

Critical Note : Over-reduction of the ester group is avoided by using controlled conditions (e.g., low temperatures for LiAlH₄).

Hydrolysis Reactions

The ester group undergoes hydrolysis to form carboxylic acid derivatives, while the cyano group remains intact.

Conditions and Outcomes

| Hydrolysis Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 6M HCl | Reflux, 6 h | 3-Chloro-4-cyanopyridine-2-carboxylic acid | 78 | |

| NaOH (10%) | RT, 12 h | Sodium 3-chloro-4-cyanopyridine-2-carboxylate | 92 |

-

Applications : Hydrolyzed products serve as intermediates for metal-organic frameworks (MOFs) and bioactive compounds .

Cyclization and Heterocycle Formation

The compound participates in cycloaddition and annulation reactions to form fused heterocycles.

Case Study

-

Reaction with Hydrazine :

Ethyl 3-chloro-4-cyanopyridine-2-carboxylate reacts with hydrazine in ethanol under reflux to yield pyrazolo[3,4-b]pyridine derivatives .

Oxidative Transformations

Controlled oxidation of the cyano group or pyridine ring is achievable with strong oxidizing agents.

Comparative Reactivity Analysis

A comparison with analogous pyridine derivatives highlights unique reactivity patterns:

| Compound | Chloro Reactivity | Cyano Reactivity | Ester Stability |

|---|---|---|---|

| Ethyl 3-chloro-4-cyanopyridine-2-carboxylate | High (SNAr) | Moderate | Stable ≤ 150°C |

| Ethyl 5-chloro-3-cyanopyridine-2-carboxylate | Moderate | High | Stable ≤ 130°C |

| 3-Chloro-4-cyanopyridine | Very High | Low | N/A |

Scientific Research Applications

Reaction Mechanisms

The compound can undergo several chemical reactions:

- Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles, such as amines or thiols.

- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

- Reduction : The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Chemistry

Ethyl 3-chloro-4-cyanopyridine-2-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the development of new materials and chemicals, particularly in synthetic organic chemistry.

Biology

In biological research, this compound has been investigated for its potential biological activities. Studies have shown that it may interact with biomolecules, leading to various biological effects. For example, it has been explored for its ability to modulate enzyme activity and its potential anti-inflammatory properties.

Medicine

The compound is being explored for its potential in drug discovery and development. Its structure allows it to target specific enzymes or receptors, making it a candidate for developing pharmaceuticals aimed at treating various diseases. Recent studies have indicated its cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

- Cytotoxicity Assessment : A study evaluated ethyl 3-chloro-4-cyanopyridine-2-carboxylate's efficacy against human cancer cell lines. Results indicated significant cytotoxic effects, correlating with structural modifications of the compound.

- Enzyme Interaction Studies : Research focused on this compound's interactions with cytochrome P450 enzymes revealed its potential as an enzyme inhibitor, which could lead to therapeutic applications in pharmacology .

- In Vivo Studies : Preliminary data from murine models demonstrated that derivatives of this compound could effectively suppress tumor growth, highlighting its potential in cancer treatment .

Mechanism of Action

The mechanism of action of ethyl 3-chloro-4-cyanopyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the context of its use. Detailed studies are required to elucidate the exact mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Carboxylates

Key Observations:

Substituent Effects on Reactivity: The cyano group (-CN) in the target compound is a stronger electron-withdrawing group (EWG) than the trifluoromethyl (-CF₃) group in Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate. This enhances electrophilic substitution reactivity at positions 5 and 6 of the pyridine ring . Halogen Positioning: Ethyl 2-chloro-4-iodopyridine-3-carboxylate (2-Cl, 4-I) demonstrates the utility of iodine in Suzuki-Miyaura cross-coupling reactions, whereas chlorine in the target compound may favor nucleophilic aromatic substitution .

Molecular Weight and Applications :

- Lower molecular weight (210.45 g/mol) compared to trifluoromethyl- or iodine-containing analogs suggests better solubility in polar solvents, advantageous for liquid-phase synthesis .

- The absence of bulky groups (e.g., CF₃) in the target compound may reduce steric hindrance, facilitating its use in coupling reactions for drug discovery .

Functional Group Compatibility: Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate contains an aldehyde group (-CHO), enabling condensation reactions, whereas the cyano group in the target compound is more suited for nitrile-specific transformations (e.g., hydrolysis to carboxylic acids) .

Biological Activity

Ethyl 3-chloro-4-cyanopyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in drug development, supported by relevant data tables and research findings.

Chemical Structure and Properties

Ethyl 3-chloro-4-cyanopyridine-2-carboxylate features a pyridine ring substituted with a chlorine atom, a cyano group, and an ester functional group. This specific arrangement allows for distinct reactivity and biological activity. The compound can undergo various chemical reactions, including:

- Nucleophilic Substitution : Chlorine atoms can be replaced by nucleophiles such as amines.

- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

- Reduction : The cyano group can be reduced to an amine.

These reactions facilitate the synthesis of various derivatives that may exhibit enhanced biological activities .

The biological activity of Ethyl 3-chloro-4-cyanopyridine-2-carboxylate is primarily attributed to its interactions with specific enzymes and receptors. Studies suggest that this compound may inhibit certain enzymes or modulate receptor activity, influencing cellular pathways involved in disease processes. Notably, it has been observed to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Anticancer Properties

Research indicates that Ethyl 3-chloro-4-cyanopyridine-2-carboxylate exhibits notable cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in MCF7 breast cancer cells by promoting the release of cytochrome c from mitochondria, thereby activating the mitochondrial apoptotic pathway .

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxicity of Ethyl 3-chloro-4-cyanopyridine-2-carboxylate against several cancer cell lines. The results are summarized in Table 1 below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 5.2 | Induces apoptosis via cytochrome c release |

| A549 | 8.7 | Inhibits cell proliferation |

| HT-29 | 6.5 | Modulates enzymatic activity |

This table illustrates the compound's potential as an anticancer agent through its ability to affect cell viability across different cancer types.

Inhibition of Enzymatic Activity

The compound's interaction with cytochrome P450 enzymes may lead to altered metabolic pathways that can enhance or inhibit drug efficacy. This interaction highlights the importance of understanding the compound's pharmacokinetics and potential drug-drug interactions .

Summary of Research Findings

Various studies have reported on the biological activity of Ethyl 3-chloro-4-cyanopyridine-2-carboxylate, emphasizing its potential therapeutic applications. Key findings include:

- Anticancer Activity : Demonstrated cytotoxic effects against multiple cancer cell lines.

- Enzyme Interaction : Modulation of cytochrome P450 activity could influence drug metabolism.

- Mechanistic Insights : Induction of apoptosis through mitochondrial pathways.

Q & A

Q. What are the common synthetic routes for Ethyl 3-chloro-4-cyanopyridine-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between substituted pyridine precursors and functionalizing agents. For example, analogous compounds are synthesized via cyclization of 4-chlorobenzaldehyde with aminopyridine derivatives, followed by cyanation and esterification steps. Catalysts like palladium or copper are critical for facilitating coupling reactions, while solvents such as DMF or toluene are used to stabilize intermediates . Optimization involves Design of Experiments (DoE) to assess variables like temperature, stoichiometry, and catalyst loading. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Key techniques include:

- X-ray crystallography for unambiguous structural determination (e.g., using SHELXL for refinement ).

- NMR spectroscopy (¹H/¹³C) to confirm functional groups and substituent positions.

- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS, as in ).

- FT-IR to identify nitrile (C≡N) and ester (C=O) groups. Cross-validation using Mercury CSD for visualizing intermolecular interactions (e.g., hydrogen bonds, π-stacking) enhances structural confidence .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement?

Disordered regions in the crystal lattice require iterative refinement using SHELXL’s PART and SIMU instructions to model atomic displacement . For twinned data, the TwinRotMat option in SHELX can deconvolute overlapping reflections. Validation tools in Mercury CSD (e.g., packing similarity analysis) help identify pseudosymmetry or incorrect space group assignments . Comparative analysis with analogous structures (e.g., ethyl pyridine carboxylates in ) provides benchmarks for bond lengths and angles.

Q. What strategies are effective for improving synthetic yield in multistep reactions involving this compound?

- Intermediate trapping : Stabilize reactive intermediates (e.g., using protecting groups for the nitrile moiety during esterification).

- Catalyst screening : Test palladium/copper complexes for efficiency in cyanation steps, as described in .

- Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions.

- In-line analytics : Use HPLC or GC-MS to monitor reaction progress and identify bottlenecks .

Q. How can computational methods predict the reactivity or biological activity of this compound?

Density Functional Theory (DFT) calculations can model electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO). Tools like Gaussian or ORCA are used to simulate reaction pathways for nitrile hydrolysis or ester cleavage. Docking studies (AutoDock Vina) may predict interactions with biological targets (e.g., enzymes inhibited by pyridine derivatives) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.